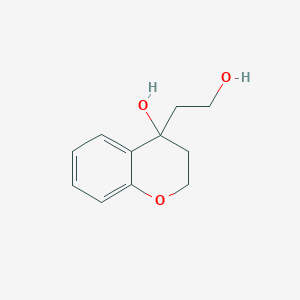

4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol

Description

Properties

IUPAC Name |

4-(2-hydroxyethyl)-2,3-dihydrochromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-7-5-11(13)6-8-14-10-4-2-1-3-9(10)11/h1-4,12-13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYZLGXYMCXTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenol derivative with an epoxide, followed by cyclization to form the benzopyran ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol has been investigated for its potential therapeutic effects. Research indicates that it may exhibit antioxidant properties, which can be beneficial in treating oxidative stress-related conditions.

Case Study: Antioxidant Activity

A study demonstrated that this compound showed significant scavenging activity against free radicals in vitro. It was found to reduce oxidative damage in cellular models, suggesting its utility as a dietary supplement or pharmaceutical agent in oxidative stress management .

Biochemical Applications

In biochemistry, this compound serves as a non-ionic organic buffering agent. It is utilized in cell culture media to maintain pH stability within the range of 6 to 8.5, which is critical for cellular processes.

Data Table: Buffering Capacity

| Buffering Agent | pH Range | Application |

|---|---|---|

| This compound | 6 - 8.5 | Cell culture media |

| MOPS | 6.5 - 7.9 | Molecular biology |

| HEPES | 7.2 - 7.6 | Biochemical assays |

Material Science

The compound has been explored for its potential applications in the development of new materials due to its unique chemical structure that allows for modifications leading to enhanced properties.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. This has implications for creating more durable materials for industrial applications .

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The benzopyran ring system may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The hydroxyethyl substituent distinguishes this compound from other dihydrobenzopyrans. Key analogs include:

(2R,4S)-5-Methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.25 g/mol

- Substituents : Methoxy (C5) and methyl (C2) groups.

- Properties : Isolated from the mangrove fungus Penicillium citrinum, its stereochemistry was confirmed via X-ray diffraction and ECD spectra. The methoxy group enhances lipophilicity, while the methyl group affects ring conformation .

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Substituents : Dimethyl groups at C2.

- Properties: Higher lipophilicity due to alkyl groups.

(4S)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

- Molecular Formula : C₉H₈F₂O₂

- Molecular Weight : 186.16 g/mol

- Substituents : Fluorine atoms at C5 and C6.

- Properties : Fluorine's electron-withdrawing effects may alter reactivity and bioavailability. Stereospecific (4S) configuration highlights the role of chirality in interactions .

2H-1-Benzopyran-3,4-dihydro-4-(4-methoxyphenyl)

- Molecular Formula : C₁₆H₁₆O₂

- Molecular Weight : 240.30 g/mol

- Substituents : 4-Methoxyphenyl group at C3.

- Properties : Bulkier aromatic substituent increases steric hindrance. Classified as acutely toxic (OSHA HCS Category 4) .

Physicochemical and Functional Comparisons

- Hydroxyethyl vs. Alkyl Groups : The hydroxyethyl group likely increases hydrophilicity compared to methyl or dimethyl substituents, enhancing solubility in polar solvents .

- Hydroxyethyl vs. Aromatic Groups : The 4-methoxyphenyl analog demonstrates that bulky substituents may reduce bioavailability due to steric effects, whereas hydroxyethyl balances size and polarity .

Biological Activity

4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 4-(2-hydroxyethyl)-chroman-4-ol , is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- CAS Number : 1622089-99-9

| Property | Value |

|---|---|

| LogP | 2.88 |

| Solubility | 0.24 g/L |

| Polar Surface Area | 29.46 Ų |

| Hydrogen Acceptors | 2 |

| Hydrogen Donors | 1 |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related benzopyran derivatives have shown their capacity to scavenge free radicals and reduce oxidative stress in various biological systems .

Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory effects. In vitro studies have suggested that it can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory processes . This activity is particularly relevant in the context of chronic diseases where inflammation plays a key role.

Antimicrobial Properties

Preliminary studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For example, it has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of microbial cell membranes.

Case Studies and Research Findings

- Antioxidant Study :

- Anti-inflammatory Research :

- Antimicrobial Efficacy :

Q & A

Q. What safety protocols are critical when handling 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol?

- Methodological Answer: Based on structurally related benzopyrans, adhere to GHS hazard classifications:

- Acute Toxicity (Oral, Category 4): Avoid ingestion; use personal protective equipment (PPE) such as gloves and lab coats.

- Skin/Irritation (Category 2): Minimize skin contact via nitrile gloves and protective clothing.

- Eye Irritation (Category 2A): Wear safety goggles.

- Respiratory Irritation (Category 3): Use fume hoods and NIOSH-approved respirators during synthesis or handling of powders .

Q. What synthetic routes are applicable for benzopyran-4-ol derivatives like this compound?

- Methodological Answer: Adapt condensation reactions used for analogous dihydropyrimidinones:

- Reagents: React hydroxyethyl-substituted aldehydes with acetylacetone/ethyl acetoacetate (10 mmol each) and urea/thiourea (15 mmol) under reflux.

- Catalyst: Use ZnCl₂ (2 mmol) in a 1:1 n-heptane-toluene solvent system.

- Monitoring: Track progress via analytical TLC; purify via recrystallization .

Q. Table 2: Reaction Optimization

| Component | Quantity/Parameter | Purpose |

|---|---|---|

| Aldehyde Derivative | 10 mmol | Reactant |

| Acetylacetone | 10 mmol | Reactant |

| Urea/Thiourea | 15 mmol | Catalyst |

| ZnCl₂ | 2 mmol | Lewis acid catalyst |

| Solvent | n-Heptane-Toluene | Reflux medium |

Q. How is purity assessed post-synthesis?

- Methodological Answer:

- TLC: Monitor reaction completion using silica-gel plates (e.g., hexane:ethyl acetate eluent).

- HPLC: Quantify purity with C18 columns and UV detection.

- Recrystallization: Use ethanol/water mixtures to isolate high-purity crystals .

Advanced Research Questions

Q. How can SHELX software address challenges in crystallizing this compound for X-ray analysis?

- Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction (single-crystal).

- Refinement: Apply SHELXL for twinned data or low-resolution datasets. Adjust parameters (e.g., HKLF5 format for twinning) and validate via R-factor convergence.

- Validation: Cross-check with PLATON for symmetry and solvent masking .

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

- Methodological Answer:

- NMR Validation: Perform 2D NMR (COSY, HSQC) to assign stereochemistry. Compare with NIST Chemistry WebBook references for analogous compounds (e.g., 5-hydroxy-7-methoxyflavones).

- Computational Modeling: Use Gaussian or ORCA for DFT calculations (geometric optimization, NMR chemical shift prediction) .

Q. What strategies minimize byproducts during hydroxyethyl-substituted benzopyran synthesis?

- Methodological Answer:

- Stoichiometry: Optimize molar ratios (e.g., aldehyde:ketone:catalyst = 1:1:1.5).

- Solvent Polarity: Test aprotic solvents (e.g., DMF, THF) to reduce side reactions.

- Temperature Control: Use microwave-assisted synthesis for rapid, uniform heating .

Data Contradiction Analysis

Q. How to address conflicting thermal stability reports for this compound?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperature under nitrogen.

- Differential Scanning Calorimetry (DSC): Identify melting points and phase transitions.

- Cross-Referencing: Compare with structurally similar compounds (e.g., 4-methoxyphenyl-substituted benzopyrans) to identify substituent effects .

Key Notes

- Structural Analysis: Prioritize SHELX for crystallography and NIST databases for spectroscopic validation.

- Safety: Strictly follow GHS protocols to mitigate health risks.

- Synthesis: Optimize reaction conditions to enhance yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.